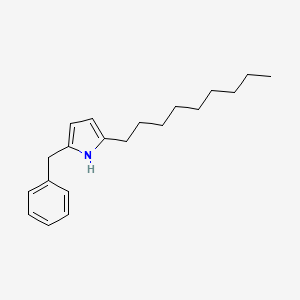
5-Benzyl-2-methyl-N-phenyl-1H-pyrrol-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Benzyl-2-methyl-N-phenyl-1H-pyrrol-3-amine, often referred to as 5-BMP, is an organic compound made up of a benzyl group, two methyl groups, an N-phenyl group, and a 1H-pyrrol-3-amine group. It is an important building block for the synthesis of other organic compounds and has a wide range of applications in scientific research.
Wirkmechanismus
The mechanism of action of 5-BMP is not yet fully understood. However, it is believed that the compound acts as a Lewis base, meaning it can donate electrons to other molecules. This can lead to the formation of new bonds, which can be used to synthesize other organic compounds. In addition, 5-BMP can also act as an acid, meaning it can accept electrons from other molecules. This can lead to the formation of new bonds, which can be used to synthesize other organic compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-BMP are not yet fully understood. However, it is believed that the compound may have an effect on the body’s metabolism, as it is a precursor for the synthesis of other organic compounds. In addition, 5-BMP has been shown to have antioxidant properties, which may help to protect cells from damage caused by free radicals.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 5-BMP in lab experiments is its low cost and availability. It is also relatively easy to synthesize, making it a good starting material for the synthesis of other organic compounds. However, there are some limitations to using 5-BMP in lab experiments. For example, the compound is sensitive to light and air, meaning it must be stored in a dark and air-tight container. In addition, the compound can be toxic if not handled properly, so it is important to take safety precautions when using 5-BMP in lab experiments.
Zukünftige Richtungen
There are many potential future directions for the use of 5-BMP in scientific research. For example, the compound could be used in the synthesis of new pharmaceuticals or dyes. In addition, 5-BMP could be used in the production of polymers and polymeric materials, as well as in the production of polyurethanes. Finally, 5-BMP could be used to study the biochemical and physiological effects of the compound on the body.
Synthesemethoden
5-BMP can be synthesized via a reaction between 2-methyl-5-benzyl-1H-pyrrole and N-phenylhydrazine. This reaction is typically conducted in a solvent such as ethanol or water and requires a base, such as sodium hydroxide, to activate the reaction. The reaction is generally conducted at a temperature of around 50-60°C and the product is then isolated through distillation or recrystallization.
Wissenschaftliche Forschungsanwendungen
5-BMP has a wide range of applications in scientific research. It is used as a starting material for the synthesis of other organic compounds, such as pyrrolidines and amines. It is also used in the synthesis of pharmaceuticals, as well as in the production of dyes, pigments, and other industrial chemicals. In addition, 5-BMP has been used in the synthesis of polymers and polymeric materials, as well as in the production of polyurethanes.
Eigenschaften
IUPAC Name |
5-benzyl-2-methyl-N-phenyl-1H-pyrrol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2/c1-14-18(20-16-10-6-3-7-11-16)13-17(19-14)12-15-8-4-2-5-9-15/h2-11,13,19-20H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSDKUSICIOCRFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(N1)CC2=CC=CC=C2)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Benzyl-2-methyl-N-phenyl-1H-pyrrol-3-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![2-Benzyl-4,5,6,7,8,9,10,11,12,13-decahydro-1H-cyclododeca[b]pyrrole](/img/structure/B6335806.png)
![2-Benzyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole](/img/structure/B6335810.png)

![2-Benzyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole; 95%](/img/structure/B6335819.png)